1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and materials science. The compound features a pyrrole ring fused to a pyridine ring, with a nitrile group attached to the fourth position of the pyrrole ring. This structure is a versatile intermediate for the synthesis of more complex molecules with diverse biological activities .
Synthesis Analysis
Several methods have been developed for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. One approach involves the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent to yield 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) in good yields, which can be further utilized to synthesize photochromic diarylethenes with a disulfide bridge . Another method includes a palladium(II)-catalyzed cascade reaction involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation to produce substituted 1H-pyrrole-3-carbonitriles . Additionally, the Friedlander reaction has been employed for the one-step transformation of 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines, with microwave irradiation enhancing conversion rates and reducing reaction times .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the crystal structure of certain pyridine derivatives has been determined, revealing the stereochemistry and mode of ligand coordination in metal complexes . The molecular packing of these compounds often involves interactions such as hydrogen bonding and π-π stacking, which can influence the overall properties of the material .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives participate in a variety of chemical reactions. For example, they can react with alcohols in the presence of p-toluenesulfonic acid to form 1-alkoxy derivatives . They can also undergo reactions with aromatic tertiary amides to yield 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives, which are of interest due to their presence in naturally occurring isoniazid–NAD(P) adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives are influenced by their molecular structure. The presence of the nitrile group contributes to the compound's reactivity, allowing it to participate in various chemical transformations. The planarity of the nitrile group with respect to the pyrrole ring, as well as the dihedral angles between the fused rings and any substituents, can affect the compound's electronic properties and its interactions with other molecules .
Scientific Research Applications
Synthesis and Derivatives
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is a key compound in the synthesis of various chemical derivatives. Research has shown that it can be transformed into substituted pyrrolo[3,2-b]pyridines via a one-step transformation using microwave irradiation, leading to high conversion and shorter reaction times (Salaheldin et al., 2010). Additionally, it serves as a starting material for the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi et al., 2015).
Chemical Transformations
Chemical transformations using 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile involve the preparation of derivatives like 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles. These are synthesized with high yields by reacting with corresponding alcohols in the presence of p-toluenesulfonic acid (Kayukov et al., 2020).
Optical and Electronic Applications
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives have been analyzed for their structural, optical, and electronic properties. For example, pyridine derivatives have been studied for their thermal, structural, optical, and diode characteristics, revealing their potential in electronic applications (Zedan et al., 2020).
Catalytic and Synthetic Potential
The compound also plays a role in catalytic processes, such as in the palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation, demonstrating an efficient and simple synthesis method for substituted 1H-pyrrole-3-carbonitriles (Wang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURHSTXYMIMHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649812 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
CAS RN |
1040682-68-5 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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